2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole
Description
Properties
IUPAC Name |
1H-indol-2-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c24-18(17-14-15-4-1-2-5-16(15)20-17)22-11-8-21(9-12-22)10-13-23-7-3-6-19-23/h1-7,14,20H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWFYMTUYIUGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine with Pyrazole-Containing Electrophiles
A common strategy involves the nucleophilic alkylation of piperazine using 2-(1H-pyrazol-1-yl)ethyl halides. For example:
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Synthesis of 2-(1H-Pyrazol-1-yl)ethyl bromide :
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Piperazine Alkylation :
Key Considerations :
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Excess piperazine ensures monoalkylation and minimizes di-substituted byproducts.
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Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.
Preparation of 1H-Indole-2-carboxylic Acid (Fragment A)
Direct Carboxylation of Indole
The Gassman carboxylation provides efficient access to indole-2-carboxylic acids:
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Treat indole with t-butyl hypochlorite in THF at -78°C to form the 3-chloroindolenine intermediate.
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Quench with CO₂ gas in the presence of aqueous NaOH, followed by acid workup.
Alternative Route :
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Vilsmeier-Haack formylation followed by oxidation (KMnO₄, acidic conditions) converts 2-formylindole to the carboxylic acid.
Amide Coupling of Fragments A and B
Activation of 1H-Indole-2-carboxylic Acid
Carbodiimide-mediated activation using EDCl/HOBt :
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Dissolve 1H-indole-2-carboxylic acid (1 equiv) in anhydrous DCM.
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Add EDCl (1.2 equiv), HOBt (1.1 equiv), and DIPEA (2 equiv) at 0°C.
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Stir for 30 minutes to generate the active ester.
Coupling with 4-[2-(1H-Pyrazol-1-yl)ethyl]piperazine
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Add Fragment B (1 equiv) to the activated acid solution.
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Stir at room temperature for 12–16 hours under nitrogen.
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Workup :
Optimization Notes :
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Microwave-assisted coupling : Reduces reaction time to 2 hours (80°C, 150 W) with comparable yields.
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Alternative coupling reagents : HATU or PyBOP improves yields to 75–80% but increases cost.
One-Pot Sequential Alkylation/Coupling Approach
To minimize intermediate isolation steps:
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Perform in-situ generation of 2-(1H-pyrazol-1-yl)ethyl bromide from pyrazole and 1,2-dibromoethane.
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Add piperazine directly to the alkylation mixture.
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After alkylation completion, introduce activated 1H-indole-2-carboxylic acid.
Advantages :
Analytical Characterization and Quality Control
Critical analytical data for the final compound:
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18, 220 nm) | ≥98% |
| Melting Point | Capillary method | 162–164°C |
| MS (ESI+) | Quadrupole TOF | m/z 324.2 [M+H]⁺ |
| ¹H NMR (DMSO-d₆) | 500 MHz | δ 11.2 (s, 1H, NH), 8.1 (d, 1H, pyrazole), 7.6–6.8 (m, 4H, indole), 4.1 (t, 2H, CH₂), 3.5–2.4 (m, 10H, piperazine + CH₂) |
Scale-Up Considerations and Industrial Relevance
For kilogram-scale production:
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Cost-effective reagent selection : Replace HATU with EDCl/HOBt despite slightly lower yields.
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Continuous flow processing :
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Module 1: Continuous alkylation of piperazine (residence time: 2 hours).
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Module 2: In-line amide coupling at elevated pressure (3 bar).
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Throughput : 5 kg/week with 95% conversion efficiency.
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Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indole core .
Scientific Research Applications
2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogs can be categorized based on variations in the indole substitution pattern, piperazine substituents, or replacement of the pyrazole moiety. Key comparisons include:
Key Structural Insights :
- Indole Substitution : The 2-carboxyl linkage in the target compound contrasts with 3-carboxyl derivatives (e.g., ), which may alter receptor binding due to spatial orientation.
- Piperazine Substituents : The pyrazole-ethyl group provides a polar, hydrogen-bond-capable substituent, differing from hydrophobic aryl groups (e.g., phenyl in compound 36) .
- Pyrazole vs.
Pharmacological Activity
- Analogues :
Physicochemical Properties
- Solubility : The pyrazole-ethyl-piperazine group likely enhances water solubility compared to phenyl-substituted analogs (e.g., compound 36) due to increased polarity .
- LogP : Predicted LogP ~2.5–3.0 (estimated via fragment-based methods), lower than aryl-substituted analogs (LogP ~3.5–4.0), suggesting improved bioavailability .
Biological Activity
The compound 2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by an indole core linked to a piperazine moiety through a carbonyl group. The presence of the pyrazole ring is significant, as it is known for contributing to various biological activities.
- Molecular Formula : C17H22N4O
- Molecular Weight : 302.39 g/mol
- CAS Number : Not available in the current literature.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives containing piperazine and pyrazole rings have shown significant cytotoxic effects against various cancer cell lines.
- Case Study : A study by Akhtar et al. synthesized several pyrazole derivatives, some of which demonstrated IC50 values in the low micromolar range against cancer cells, indicating strong anticancer potential .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) is particularly noteworthy.
- Research Findings : In vitro assays revealed that certain pyrazole derivatives exhibited selective COX-2 inhibition with IC50 values ranging from 0.02 to 0.04 μM, suggesting that modifications on the piperazine and pyrazole rings can enhance anti-inflammatory activity .
Analgesic Properties
The analgesic effects of similar compounds have also been explored, with some derivatives showing efficacy in pain models.
- Case Study : Dimmito et al. reported that specific piperazine-based compounds provided significant analgesic effects when administered subcutaneously in animal models .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound may reduce inflammation and associated pain.
- Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The interaction with various signaling pathways involved in inflammation and cancer proliferation is another proposed mechanism.
Data Summary
Q & A
Q. What are the established synthetic routes for synthesizing 2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Acylation of piperazine : Reacting 1H-indole with a piperazine derivative, followed by coupling with a carbonyl-containing reagent (e.g., chloroformate or activated carbonyl) to form the piperazine-1-carbonyl scaffold .
- Functionalization with pyrazole : Introducing the pyrazole moiety via alkylation or nucleophilic substitution. For example, reacting a 2-(1H-pyrazol-1-yl)ethyl intermediate with the piperazine-indole core under basic conditions .
- Optimization : Adjusting solvent systems (e.g., ethanol, DMF) and temperatures (60–100°C) to improve yield and purity .
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify hydrogen/carbon environments, such as piperazine CH groups (~3.5 ppm) and indole aromatic protons (~7.2 ppm) .
- IR spectroscopy : Peaks at ~1650 cm confirm the carbonyl group, while ~3100 cm indicates NH stretches in the indole/pyrazole rings .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: Initial studies suggest:
- Antibacterial activity : MIC assays against Gram-positive bacteria (e.g., S. aureus) show inhibition at 8–32 µg/mL, likely due to pyrazole-mediated disruption of bacterial membrane proteins .
- Anti-inflammatory potential : In vitro COX-2 inhibition assays (IC ~10 µM) correlate with the indole moiety’s role in blocking arachidonic acid binding .
Advanced Research Questions
Q. How can researchers optimize pharmacokinetic properties (e.g., solubility, bioavailability) of this compound?
Methodological Answer: Strategies include:
- Structural modifications : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to the piperazine or pyrazole rings to enhance aqueous solubility .
- Prodrug design : Masking the indole NH with acetyl or PEG groups to improve membrane permeability, followed by enzymatic cleavage in vivo .
- In vitro ADME assays : Use Caco-2 cell models to assess permeability and liver microsomes to evaluate metabolic stability .
Q. How should contradictory data in biological assays (e.g., varying IC50_{50}50 values) be addressed?
Methodological Answer: Resolve discrepancies via:
- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
- Orthogonal assays : Confirm antibacterial activity with both MIC (broth dilution) and disk diffusion methods .
- Target validation : Use CRISPR knockouts or siRNA silencing to verify if observed effects (e.g., anti-inflammatory) are target-specific .
Q. What approaches are recommended to establish structure-activity relationships (SAR) for this compound?
Methodological Answer: SAR studies require:
- Analog synthesis : Prepare derivatives with variations in the pyrazole (e.g., substituents at N1/C3) or indole (e.g., halogenation at C5) positions .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like bacterial topoisomerase IV or COX-2 .
- Bioactivity clustering : Use PCA (principal component analysis) to correlate structural features (e.g., logP, polar surface area) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
